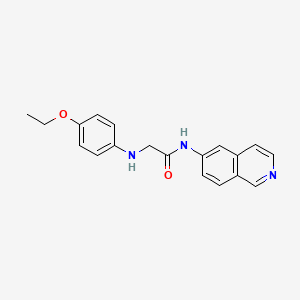
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur atoms in the molecule imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one typically involves the reaction of 2,5-dichloropyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
2,5-dichloropyrimidine+2NaSCH3→this compound+2NaCl
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states of sulfur.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study sulfur-containing biomolecules and their interactions.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(methylsulfanyl)-pyrimido[4,5-d]pyrimidine
- 2,5-bis(5-tertbutyl-2-benzoxazolyl)thiophene
Uniqueness
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the pyrimidine ring. This structural feature imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and electrophiles. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
6962-95-4 |
|---|---|
Molecular Formula |
C6H8N2OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2,5-bis(methylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2OS2/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) |
InChI Key |
LHQGXCUPODCNDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=C(NC1=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)








![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)

